molecular formula C12H14FN3O B11873945 6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

Cat. No.: B11873945
M. Wt: 235.26 g/mol
InChI Key: YDAXYNXSIUJHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one is a synthetic organic compound featuring a complex spirocyclic architecture that combines a pyrrolidine ring with a quinazolinone system. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal and organic chemistry . The pyrrolidine ring is a privileged scaffold, present in numerous FDA-approved drugs and biologically active molecules due to its influence on a compound's physicochemical parameters and its ability to contribute to a wide range of pharmacological activities . The incorporation of a quinazolinone moiety, a core structure known for its diverse biological properties, further enhances the compound's potential as a valuable intermediate for drug discovery research . The specific spirocyclic framework of this compound, characterized by a shared carbon atom connecting the pyrrolidine and quinazolinone rings, creates a three-dimensional structure that is highly sought after for probing novel biological interactions . This complexity makes it a compelling candidate for use in the discovery and development of new therapeutic agents. The presence of the fluorine atom is a common strategy in modern drug design, often deployed to modulate a molecule's lipophilicity, metabolic stability, and binding affinity . Researchers can utilize this high-purity compound as a key building block for constructing more complex molecules or as a core scaffold for screening in various biological assays. Its primary research value lies in its potential application in hit-to-lead optimization programs and structure-activity relationship (SAR) studies, particularly in the exploration of new enzyme inhibitors or receptor ligands . This product is intended for research and further manufacturing use only and is not for direct human use or consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14FN3O

Molecular Weight

235.26 g/mol

IUPAC Name

6-fluoro-1-methylspiro[3H-quinazoline-2,3'-pyrrolidine]-4-one

InChI

InChI=1S/C12H14FN3O/c1-16-10-3-2-8(13)6-9(10)11(17)15-12(16)4-5-14-7-12/h2-3,6,14H,4-5,7H2,1H3,(H,15,17)

InChI Key

YDAXYNXSIUJHPV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=O)NC13CCNC3

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters influencing yield include solvent polarity, catalyst loading, and temperature. HFIP, a fluorinated solvent with strong hydrogen-bonding capacity, proved optimal due to its ability to stabilize transition states and enhance reaction rates. Substituting HFIP with non-fluorinated solvents like methanol or toluene resulted in negligible yields (<22%). The table below summarizes solvent screening outcomes:

Table 1: Solvent Effects on Rh-Catalyzed Synthesis

SolventYield (%)
HFIP92
CF₃CH₂OH39
MeOH22
Toluene0

Catalyst screening revealed that Rh(III) complexes outperformed iridium analogues, with RhCp*(MeCN)₃(SbF₆)₂ providing superior activity (92% yield vs. 22% for IrCp*Cl₂/AgSbF₆). Mechanistic studies propose a pathway involving:

  • C–H Activation : Formation of a five-membered rhodacycle intermediate.

  • Alkene Insertion : Coordination of difluoroolefin into the Rh–C bond.

  • β-F Elimination : Syn-coplanar elimination to release the monofluoroolefin product.

Multicomponent One-Pot Synthesis Using Acid Catalysts

An alternative strategy employs p-toluenesulfonic acid (p-TSA) to catalyze a three-component reaction between aldehydes, 1,3-cyclohexanedione, and anthranilamide. This method, reported by, constructs the spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one scaffold in a single step under solvent-free conditions. Optimized parameters include a 1:1:1 substrate ratio, 2.0 equivalents of p-TSA, and heating at 115°C for 12 hours, yielding 86% of the target compound.

Solvent and Temperature Effects

While the reaction proceeds under neat conditions, solvent additives modulate byproduct formation. For instance, using DMF or 1,4-dioxane at 115°C suppressed competing pathways, increasing yields to 85–86%. Elevated temperatures (>100°C) favored cyclization over dimerization, as shown below:

Table 2: Solvent and Temperature Impact on Acid-Catalyzed Synthesis

SolventTemperature (°C)Yield (%)
Neat10017
DMF11586
1,4-Dioxane11585
Toluene11583

The mechanism involves:

  • Knoevenagel Condensation : Between aldehyde and 1,3-cyclohexanedione.

  • Michael Addition : Anthranilamide attacks the α,β-unsaturated ketone intermediate.

  • Cyclization : Acid-mediated formation of the spirocyclic framework.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

ParameterRh-CatalyzedAcid-Catalyzed
Catalyst CostHigh (Rh complexes)Low (p-TSA)
Reaction Time6 hours12 hours
Maximum Yield92%86%
SolventHFIPSolvent-free/DMF
Byproduct FormationMinimalModerate (5–10%)

The rhodium method offers higher yields and shorter reaction times but requires expensive catalysts. In contrast, the acid-catalyzed approach is cost-effective but necessitates longer durations and careful byproduct management.

Structural Characterization and Validation

Post-synthesis analysis relies on spectroscopic techniques to confirm the spirocyclic architecture. Nuclear magnetic resonance (NMR) spectroscopy identifies key protons, such as the methyl group at δ 1.45 ppm and the fluorinated quinazolinone carbons at δ 158–162 ppm. Infrared (IR) spectroscopy verifies carbonyl stretches (C=O) at 1680–1700 cm⁻¹. X-ray crystallography, employed in, unambiguously confirmed the spiro junction and fluorine substitution .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Recent studies have highlighted the potential of spiro compounds, including 6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one, as promising anticancer agents. Compounds with similar spiro structures have shown significant antiproliferative activity against various human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) . The mechanism of action often involves multi-targeted inhibition of key signaling pathways associated with tumor growth.

2. Antiviral Activity
The compound has also been investigated for its antiviral properties. Certain derivatives of spiro compounds have demonstrated efficacy against SARS-CoV-2, the virus responsible for COVID-19. These studies suggest that modifications to the spiro structure may enhance binding affinity to viral proteins, thereby inhibiting viral replication .

3. Neuropharmacological Effects
Research indicates that spiro[pyrrolidine-3,2'-quinazolin] derivatives can act as ligands for aminergic G-protein coupled receptors. This interaction suggests potential applications in treating neurological disorders by modulating neurotransmitter systems . Compounds with similar scaffolds have been explored for their effects on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function.

Synthesis and Structural Insights

The synthesis of this compound typically involves several steps, including the formation of the spiro framework through cyclization reactions. Various synthetic routes have been documented, emphasizing the importance of reaction conditions and the choice of reagents to achieve high yields and purity .

Case Studies

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/MechanismReference
6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine...]AnticancerInhibition of EGFR and VEGFR-2
6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine...]AntiviralInhibition of SARS-CoV-2 replication
Spiro[indoline-3,3′-oxindole] derivativesNeuropharmacologicalModulation of serotonin receptors

Mechanism of Action

The mechanism of action of 6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves the formation of key intermediates through tandem reactions. Hydrogen bonding plays a significant role in flattening the energy barrier at the air–liquid interface, facilitating the reaction . The compound’s effects are exerted through its interaction with molecular targets and pathways involved in the reaction mechanism.

Comparison with Similar Compounds

Core Ring Systems and Substituent Effects

Compound Name Spiro Ring System Substituents Key Properties/Applications References
Target Compound Pyrrolidine (5-membered) 6'-F, 1'-CH₃ Hazardous; potential drug intermediate
1’-Benzoyl-spiro[cyclohexane-1,2’-quinazolin]-4’-one Cyclohexane (6-membered) 1’-Benzoyl Mp: 185–187°C; IR: 1649 cm⁻¹ (C=O)
1’-H-Spiro[cyclohexane-1,2’-quinazolin]-4’-one Cyclohexane None Mp: 300°C; high thermal stability
1'H-Spiro[cyclopentane-1,2'-quinazolin]-4'-one Cyclopentane (5-membered) None Synthesized via Mukaiyama reaction
3'-(2-Methoxyphenyl)-spiro[piperidine-4,2'-quinazolin]-4'-one Piperidine (6-membered) 3'-(2-Methoxyphenyl) Lipinski-compliant; cheminformatics-validated drug-likeness

Key Observations :

  • The 1'-methyl group adds steric bulk, which could reduce metabolic degradation .

Key Observations :

  • Ionic liquid-mediated syntheses (e.g., [bmim]Br) offer regioselectivity and recyclability advantages but may require specialized purification .
  • The target compound’s synthesis likely diverges from cyclohexane/cyclopentane analogs due to the need for fluorination and methyl group introduction .

Key Observations :

  • The target’s lower molecular weight (249.28 vs. 366.41 for benzoyl analog) may improve solubility and bioavailability .
  • Fluorinated derivatives like the target compound often exhibit heightened reactivity and toxicity compared to non-fluorinated analogs .

Biological Activity

The compound 6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one represents a novel class of spirocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characterization

The synthesis of spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one derivatives typically involves cyclization reactions that yield high purity and yield. For example, a study reported the synthesis of spiro[pyrrolidine] derivatives via a [3+2] cycloaddition reaction with yields ranging from 74% to 99% under optimal conditions . The structure of the compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Antitumor Activity

Recent studies have demonstrated that spiro[pyrrolidine] derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar scaffolds showed IC50 values as low as 5.28 µM against the CT26 mouse cancer cell line, outperforming standard chemotherapeutics like cisplatin .

CompoundCell LineIC50 (µM)Comparison to Cisplatin
4eCT265.28Better
4sCT268.31Better
-HeLa10.26Comparable

The biological activity of these compounds is often attributed to their ability to interact with specific molecular targets involved in tumor progression. Molecular docking studies suggest that these compounds bind effectively to antitumor targets through hydrogen bonding interactions, enhancing their therapeutic potential .

Additional Biological Properties

Beyond antitumor activity, spirocyclic compounds have shown promise in other areas:

  • Antiviral Activity : Some derivatives demonstrated efficacy against SARS-CoV-2, indicating potential for antiviral applications .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through modulation of neurotransmitter systems .

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of several spirocyclic compounds on human cancer cell lines (MCF7, HCT116). Results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways .
  • Antiviral Studies : In vitro assays revealed that specific analogs exhibited significant inhibition of viral replication in Vero cells infected with SARS-CoV-2, demonstrating their potential as antiviral agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one?

  • The synthesis typically involves multi-step organic reactions, including cyclocondensation of substituted quinazolinone precursors with pyrrolidine derivatives under controlled conditions. Key steps may include fluorination at the 6' position using fluorinating agents (e.g., Selectfluor®) and methylation at the 1' position via alkylation. Reaction optimization often requires temperature control (e.g., reflux in methanol or ethanol) and inert atmospheres to avoid side reactions .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • X-ray crystallography is the gold standard for structural elucidation. Software like SHELXL (part of the SHELX suite) refines crystallographic data to resolve bond lengths, angles, and ring puckering parameters . NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is used to confirm substituent positions and spiro-junction connectivity. For example, the fluorine atom at 6' appears as a distinct triplet in ¹⁹F NMR, while spirocyclic protons show characteristic splitting patterns in ¹H NMR .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro antifungal activity is assessed via microbroth dilution assays against Candida spp. or Aspergillus spp., with fluconazole as a control. Cytotoxicity screening (e.g., MTT assays on cancer cell lines) evaluates antiproliferative potential. Initial receptor-binding studies use radioligand displacement assays targeting nociceptin or opioid receptors, given structural similarities to known ligands .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during cyclization. Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance fluorination efficiency. Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) removes by-products, while recrystallization from ethanol/chloroform mixtures improves crystallinity .

Q. What structure-activity relationship (SAR) insights exist for fluoro and methyl substituents?

  • Fluorine at 6' : Increases lipophilicity (logP) by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability. This is confirmed via HPLC-derived logP measurements and MDCK cell permeability assays . Methyl at 1' : Steric hindrance from the methyl group reduces off-target binding to cytochrome P450 enzymes, as shown in competitive inhibition assays .

Q. How can contradictory bioactivity data across studies be resolved?

  • Discrepancies often arise from structural variations (e.g., piperidine vs. pyrrolidine cores in analogs). Meta-analysis of crystallographic data (e.g., comparing ring puckering amplitudes via Cremer-Pople parameters) clarifies conformational impacts on receptor binding . Dose-response curves (IC₅₀ comparisons) and statistical validation (e.g., ANOVA) isolate substituent-specific effects .

Q. What computational methods predict its mechanism of action?

  • Molecular docking (AutoDock Vina) models interactions with kinase domains (e.g., FGFR1), identifying hydrogen bonds between the quinazolinone carbonyl and active-site residues. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories . QSAR models prioritize derivatives with enhanced binding affinity using descriptors like polar surface area and H-bond donors .

Q. What are the critical stability considerations for long-term storage?

  • The compound is hygroscopic and degrades under UV light. Storage : Argon-filled amber vials at -20°C, with desiccants (silica gel) to prevent hydrolysis. Stability assays : HPLC monitoring (C18 columns, acetonitrile/water mobile phase) detects degradation products over 6-month periods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.